molecular formula C13H17ClN2O2 B6234282 tert-butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate CAS No. 1525035-31-7

tert-butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate

Cat. No. B6234282
CAS RN: 1525035-31-7
M. Wt: 268.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate, often abbreviated as TBAC, is an organic compound belonging to the class of indole-1-carboxylates. It is a colorless solid that is soluble in most organic solvents. TBAC has a variety of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It is used as an intermediate for the synthesis of a variety of compounds, such as indole-3-carboxylic acid and indole-3-acetic acid. In addition, TBAC has been used in the synthesis of various drugs, including the anti-cancer drug doxorubicin.

Scientific Research Applications

TBAC has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of indole-3-acetic acid (IAA), a plant hormone involved in the regulation of plant growth and development. Additionally, TBAC has been used in the synthesis of indole-3-carboxylic acid (ICA), a compound that has been studied for its potential application as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of TBAC is not fully understood. However, it is believed to act as an intermediate in the formation of indole-3-acetic acid and indole-3-carboxylic acid. It is thought to react with acetic anhydride and form a carboxylic acid intermediate, which is then converted to the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBAC are not well understood. However, it has been suggested that TBAC may act as an intermediate in the synthesis of indole-3-acetic acid, a plant hormone involved in the regulation of plant growth and development. Additionally, TBAC has been used in the synthesis of indole-3-carboxylic acid, which has been studied for its potential application as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The main advantage of using TBAC in lab experiments is its availability and ease of synthesis. Additionally, TBAC can be used as an intermediate in the synthesis of a variety of compounds, such as indole-3-acetic acid and indole-3-carboxylic acid. However, the mechanism of action of TBAC is not fully understood, and its biochemical and physiological effects remain largely unknown.

Future Directions

Future research on TBAC could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of TBAC in the synthesis of a variety of compounds, such as indole-3-acetic acid and indole-3-carboxylic acid. Furthermore, further research could be conducted to assess the potential toxicity of TBAC and its derivatives. Finally, further research could be conducted to explore the potential applications of TBAC in the pharmaceutical and biotechnology industries.

Synthesis Methods

TBAC can be synthesized using a variety of methods, including the reaction of tert-butyl 3-amino-6-chloro-2,3-dihydro-1H-indole with acetic anhydride in the presence of a base. The reaction is carried out at a temperature of 80-85°C for a period of 8-10 hours. The reaction yields a white solid that is purified by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate involves the reaction of tert-butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate with thionyl chloride followed by treatment with sodium hydroxide and then with chloramine-T to introduce the chlorine atom at position 6 of the indole ring.", "Starting Materials": [ "tert-butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate", "thionyl chloride", "sodium hydroxide", "chloramine-T" ], "Reaction": [ "tert-butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate is reacted with thionyl chloride in the presence of a catalyst such as DMF to form tert-butyl 3-chloro-2,3-dihydro-1H-indole-1-carboxylate", "the resulting product is then treated with sodium hydroxide to remove the tert-butyl protecting group and form 3-amino-2,3-dihydro-1H-indole-1-carboxylic acid", "finally, chloramine-T is added to introduce the chlorine atom at position 6 of the indole ring, forming tert-butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate" ] }

CAS RN

1525035-31-7

Product Name

tert-butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.7

Purity

95

Origin of Product

United States

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